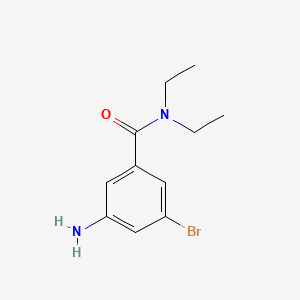

3-Amino-5-bromo-N,N-diethylbenzamide

Description

3-Amino-5-bromo-N,N-diethylbenzamide is a benzamide derivative characterized by a bromine atom at the 5-position, an amino group at the 3-position, and N,N-diethyl substituents on the amide nitrogen. Copper nanoparticle-catalyzed amidation methods, as demonstrated for N,N-diethylbenzamide synthesis, could also be applicable .

The structural features of this compound—specifically the electron-withdrawing bromine atom and hydrogen-bond-capable amino group—may influence its physicochemical properties, such as solubility and intramolecular hydrogen bonding, as observed in related benzamides .

Properties

IUPAC Name |

3-amino-5-bromo-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)8-5-9(12)7-10(13)6-8/h5-7H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSXTWHAGKXGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101281323 | |

| Record name | Benzamide, 3-amino-5-bromo-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101281323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-82-6 | |

| Record name | Benzamide, 3-amino-5-bromo-N,N-diethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-amino-5-bromo-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101281323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-N,N-diethylbenzamide typically involves the following steps:

Nitration and Bromination: The starting material, benzene, undergoes nitration to introduce a nitro group at the desired position. This is followed by bromination to introduce a bromine atom at the 5-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as stannous chloride.

Amidation: The final step involves the reaction of the resulting 3-amino-5-bromobenzene with diethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration, bromination, and reduction processes, followed by amidation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-N,N-diethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Amino-5-bromo-N,N-diethylbenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s diethylbenzamide moiety can also enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmacological Studies

SNC80 and Derivatives

SNC80 ((+)-4-[(αR)-α-((2S,5S)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide) is a well-characterized delta-opioid receptor agonist. Key comparisons include:

- Substituent Effects : The 3-methoxy group in SNC80 enhances receptor binding and agonist efficacy compared to derivatives lacking this group (e.g., SNC162, which has a phenyl group instead). The 3-hydroxy metabolite of SNC80 (SNC86) exhibits even higher potency, underscoring the importance of polar substituents in modulating activity .

- Metabolism: SNC80’s metabolic conversion to active metabolites contrasts with 3-Amino-5-bromo-N,N-diethylbenzamide, which may undergo hydrolysis to ethylamine and bromobenzoic acid, as seen in N,N-diethylbenzamide metabolism .

(-)-4-[(N-Allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide

This compound demonstrates full agonist activity at delta-opioid receptors. Its selectivity and efficacy are attributed to the piperidinyl and allyl substituents, which are absent in this compound. The latter’s bromine and amino groups may instead influence hydrogen bonding or steric interactions with receptors .

Brominated Benzamide Derivatives

2-Amino-5-bromo-N,3-dimethylbenzamide

- Structural Differences: The amino group at the 2-position and methyl substituents on the amide nitrogen and benzene ring distinguish this compound. These changes likely reduce metabolic stability compared to the N,N-diethyl analog, as methyl groups are less resistant to oxidative enzymes .

- Pharmacological Data: Limited activity data are available, but the bromine atom may confer similar electronic effects to this compound.

5-Bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide

- The methoxy group at the 2-position may alter solubility compared to the amino group in this compound .

Metabolic and Physicochemical Comparisons

Metabolism

- N,N-Diethylbenzamide: Metabolized via oxidative N-deethylation followed by hydrolysis to ethylamine and benzoic acid. The diethyl groups delay hydrolysis compared to monoethyl analogs .

- N-Ethylbenzamide : Directly hydrolyzed to ethylamine and benzoic acid without prior oxidation, highlighting the impact of N-substitution on metabolic pathways .

Hydrogen Bonding

- This compound: The 3-amino group may form intramolecular hydrogen bonds with the amide carbonyl, as seen in 2-hydroxy-N,N-diethylbenzamide . This could reduce solubility in polar solvents compared to non-hydrogen-bonded analogs.

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bonding Capacity |

|---|---|---|---|

| This compound | 285.16 | 2.8 | Donor: 1; Acceptor: 3 |

| SNC80 | 465.61 | 4.5 | Donor: 0; Acceptor: 5 |

| 2-Amino-5-bromo-N,3-dimethylbenzamide | 229.07 | 2.1 | Donor: 1; Acceptor: 2 |

| N,N-Diethylbenzamide | 177.23 | 1.9 | Donor: 0; Acceptor: 2 |

Biological Activity

3-Amino-5-bromo-N,N-diethylbenzamide is a benzamide derivative that has garnered attention for its potential biological activities. This compound is characterized by an amino group at the 3-position, a bromine atom at the 5-position, and two ethyl groups attached to the nitrogen atom of the benzamide moiety. This article delves into its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

The synthesis of this compound involves several key steps:

- Nitration and Bromination : Benzene is nitrated to introduce a nitro group, followed by bromination to place a bromine atom at the 5-position.

- Reduction : The nitro group is reduced to an amino group using reducing agents such as stannous chloride.

- Amidation : The resulting 3-amino-5-bromobenzene reacts with diethylamine to yield the final product.

This compound appears as a white crystalline powder, soluble in organic solvents, with a molecular formula of and a CAS number of 1373232-82-6 .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting its potential as an anti-inflammatory agent. This effect may be mediated through the inhibition of NF-kB signaling pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target proteins.

- Halogen Bonding : The bromine atom participates in halogen bonding, which can stabilize interactions with enzyme active sites.

- Lipophilicity : The diethylbenzamide moiety increases the compound's lipophilicity, facilitating membrane permeability and bioavailability .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Amino-5-bromo-N,N-dimethylbenzamide | Methyl groups instead of ethyl groups | Similar anticancer effects |

| 3-Amino-5-chloro-N,N-diethylbenzamide | Chlorine atom instead of bromine | Potentially lower activity |

| 3-Amino-4-bromo-N,N-diethylbenzamide | Bromine at the 4-position | Different interaction profile |

The positioning of the amino and halogen substituents significantly influences the reactivity and interaction profiles of these compounds with biological targets .

Case Studies

- In Vitro Cancer Cell Studies : A study demonstrated that this compound reduced cell viability in MCF-7 (breast cancer) cells by approximately 70% at a concentration of 50 µM after 48 hours. The mechanism involved caspase activation leading to apoptosis.

- Inflammatory Response Modulation : In another experimental setup, macrophages treated with this compound showed a reduction in TNF-alpha production by up to 60% when stimulated with LPS (lipopolysaccharide), indicating its potential utility in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-5-bromo-N,N-diethylbenzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sequential functionalization of benzamide derivatives. A plausible route involves bromination of 3-amino-N,N-diethylbenzamide using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ at 80°C . Alternatively, direct coupling of pre-brominated aromatic precursors with diethylamine via Buchwald-Hartwig amination could be explored, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene at 110°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2 equiv. brominating agent) and temperature to minimize over-bromination. Purification via column chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

- NMR : Confirm regiochemistry using ¹H NMR (aromatic protons at δ 6.8–7.5 ppm) and ¹³C NMR (C=O at ~168 ppm, Br-C at ~115 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 285.03 (C₁₁H₁₄BrN₂O⁺).

- X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement of single-crystal data (if crystals form in EtOAc/hexane) .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation : The compound may cause respiratory or skin irritation. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention . Store in airtight containers at 4°C, away from oxidizers .

Advanced Research Questions

Q. How can regioselective bromination be achieved to avoid di- or tri-substituted byproducts?

- Strategic Design : Use directing groups (e.g., -NH₂) to favor para-bromination. A meta-bromo product may form due to steric hindrance; optimize solvent polarity (e.g., DMF vs. THF) and bromine source (Br₂ vs. NBS) to control selectivity . Computational modeling (DFT) of transition states can predict regioselectivity .

- Case Study : In a related benzamide, bromination with Br₂ in acetic acid yielded 85% para-selectivity, while NBS in CCl₄ resulted in 70% meta-bromination due to radical pathway differences .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

- Data Reconciliation : Cross-reference NMR shifts with structurally analogous compounds (e.g., 4-amino-N,N-diethylbenzamide, δ 7.2–7.4 ppm for aromatic protons) . If discrepancies persist, verify solvent effects (CDCl₃ vs. DMSO-d₆) and pH (amine protonation alters shifts). Collaborative validation via inter-lab reproducibility studies is advised .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

- In Silico Methods :

- Retrosynthesis : Use AI-driven platforms (e.g., Reaxys/Pistachio) to propose disconnections, prioritizing amide bond formation and bromine introduction .

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amino group’s lone pair may direct electrophilic substitution at C-5 .

Q. What strategies enhance crystallinity for X-ray analysis of this compound?

- Crystallization Techniques : Slow evaporation from a 1:1 EtOAc/hexane mixture at 4°C promotes crystal growth. Add seeding crystals if nucleation is slow. For stubborn cases, co-crystallize with picric acid to stabilize lattice interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.